molecular formula C30H37N5 B12713389 4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline CAS No. 74677-70-6

4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline

Katalognummer: B12713389
CAS-Nummer: 74677-70-6
Molekulargewicht: 467.6 g/mol
InChI-Schlüssel: DHQRQJGKJDBZCM-SFQUDFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline is a complex organic compound that features a pyrazole ring, a pyridine ring, and diethylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(2-(5-(4-(Diethylamino)phenyl)-4,5-dihydro-1-(2-pyridyl)-1H-pyrazol-3-yl)vinyl)-N,N-diethylaniline include other pyrazole and pyridine derivatives with diethylamino groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

74677-70-6

Molekularformel

C30H37N5

Molekulargewicht

467.6 g/mol

IUPAC-Name

4-[(E)-2-[3-[4-(diethylamino)phenyl]-2-pyridin-2-yl-3,4-dihydropyrazol-5-yl]ethenyl]-N,N-diethylaniline

InChI

InChI=1S/C30H37N5/c1-5-33(6-2)27-18-13-24(14-19-27)12-17-26-23-29(35(32-26)30-11-9-10-22-31-30)25-15-20-28(21-16-25)34(7-3)8-4/h9-22,29H,5-8,23H2,1-4H3/b17-12+

InChI-Schlüssel

DHQRQJGKJDBZCM-SFQUDFHCSA-N

Isomerische SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=NN(C(C2)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=N4

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.